![molecular formula C8H10BClO3 B3241143 2-Chloro-5-methoxymethylphenylboronic acid CAS No. 1451392-23-6](/img/structure/B3241143.png)
2-Chloro-5-methoxymethylphenylboronic acid
Overview
Description
2-Chloro-5-methoxymethylphenylboronic acid, also known as CMMPB, is a boronic acid derivative of phenylboronic acid. It is a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular formula of this compound is C8H10BClO3 . The InChI Key is CBPCPKWGIWMDQE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 200.43 g/mol . The compound is stable under normal temperatures and pressures.Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxymethylphenylboronic acid is not fully understood. However, it is known that boronic acid derivatives can form reversible covalent bonds with diols and other nucleophiles. This property makes them useful in the development of enzyme inhibitors and other bioactive compounds.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well documented. However, boronic acid derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Further research is needed to determine the specific biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
2-Chloro-5-methoxymethylphenylboronic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. Additionally, it has a wide range of applications in the synthesis of various organic compounds. However, it also has some limitations. For example, it is sensitive to air and moisture and can hydrolyze in the presence of water. Additionally, it can form aggregates in solution, which can complicate some experiments.
Future Directions
There are several future directions for the use of 2-Chloro-5-methoxymethylphenylboronic acid in scientific research. One potential area of research is the development of new synthetic methodologies for the preparation of boronic acid derivatives. Additionally, it could be used in the development of new enzyme inhibitors and other bioactive compounds. Further research is also needed to determine the specific biochemical and physiological effects of this compound. Finally, it could be used in the development of new materials with unique chemical and physical properties.
Scientific Research Applications
2-Chloro-5-methoxymethylphenylboronic acid has been widely used in scientific research due to its unique chemical properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new synthetic methodologies for the preparation of boronic acid derivatives. Additionally, it has been used as a building block for the synthesis of complex organic molecules.
Safety and Hazards
properties
IUPAC Name |
[2-chloro-5-(methoxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCPKWGIWMDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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